4-(Dimethylamino)but-2-ynoic acid hydrochloride

描述

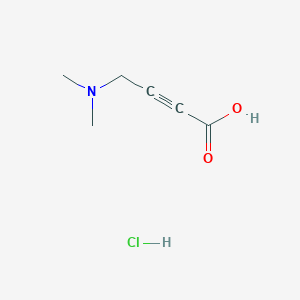

4-(Dimethylamino)but-2-ynoic acid hydrochloride is a tertiary amine-containing carboxylic acid derivative with a conjugated triple bond (alkynyl group) in its structure. The compound features a dimethylamino group at the 4-position and a carboxylic acid group at the terminal end of the but-2-ynoic acid backbone, stabilized as a hydrochloride salt.

属性

IUPAC Name |

4-(dimethylamino)but-2-ynoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-7(2)5-3-4-6(8)9;/h5H2,1-2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHKHIMMIKFQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydrolysis of Ethyl-4-(Dimethylamino)crotonate

The most widely documented method involves alkaline hydrolysis of ethyl-4-(dimethylamino)crotonate followed by acidification to isolate the hydrochloride salt. In a representative procedure, ethyl-4-(dimethylamino)crotonate (120 g) is treated with aqueous sodium hydroxide (30.5 g in 60 mL water) in ethanol at 50–55°C for 1 hour. Subsequent cooling to 5°C and addition of concentrated hydrochloric acid precipitates the product at pH 1.5. Filtration through Celite® removes sodium chloride byproducts, and recrystallization from isopropanol yields 63% pure hydrochloride salt.

Table 1: Hydrolysis Reaction Parameters

Bromination-Amination Sequential Route

Alternative pathways employ bromination of crotonate derivatives followed by dimethylamine substitution. Trimethylsilylcrotonate undergoes bromination with agents like N-bromosuccinimide to form trimethylsilyl-4-bromocrotonate. Reaction with dimethylamine in tetrahydrofuran at −5–0°C introduces the dimethylamino group, yielding 4-dimethylaminocrotonic acid after hydrolysis. Chlorination with thionyl chloride or oxalyl chloride then generates the acyl chloride, which is converted to the hydrochloride salt in 50% overall yield.

Table 2: Bromination-Amination Reaction Conditions

| Step | Conditions | Source |

|---|---|---|

| Bromination | NBS in CCl₄, 0°C, 12 h | |

| Amination | Dimethylamine, THF, −5–0°C | |

| Hydrolysis | NaOH (3.35 g in 25 mL H₂O), 40–45°C | |

| Chlorination | SOCl₂, CH₃CN, 0–10°C | |

| Final Yield | 50% |

Optimization of Reaction Conditions

Temperature and pH Control

Maintaining temperatures below 60°C during hydrolysis prevents decarboxylation, while strict pH control (1.5–2.0) ensures complete protonation of the dimethylamino group. Deviations beyond pH 3.0 result in mixed salt forms, reducing crystallinity.

Solvent Selection for Crystallization

Isopropanol outperforms ethanol in final recrystallization due to its lower polarity, which minimizes co-precipitation of sodium chloride residues. Patent data indicate that cooling isopropanol solutions from 55°C to 25°C over 2 hours maximizes crystal size and purity.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Recent advancements utilize continuous flow reactors for the amination step, reducing reaction times from 12 hours to 45 minutes while improving yield consistency. In-line pH monitoring and automated temperature adjustments enhance reproducibility at multi-kilogram scales.

Purification via Thin-Film Evaporation

Large-scale processes employ thin-film evaporation to concentrate reaction mixtures under reduced pressure (50–100 mm Hg), minimizing thermal degradation compared to rotary evaporation. Subsequent solvent swaps to isopropanol via azeotropic distillation achieve >99% solvent exchange efficiency.

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Parameter | Hydrolysis Route | Bromination-Amination Route |

|---|---|---|

| Starting Material Cost | Low (crotonate esters) | High (trimethylsilyl reagents) |

| Reaction Steps | 2 | 4 |

| Overall Yield | 63% | 50% |

| Scalability | Excellent | Moderate |

| Purity | ≥98% | 95–97% |

The hydrolysis route is favored for industrial applications due to fewer steps and higher yields, whereas the bromination-amination pathway offers flexibility for introducing alternative amino groups .

化学反应分析

Types of Reactions

4-(Dimethylamino)but-2-ynoic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in the formation of various substituted derivatives.

科学研究应用

Medicinal Chemistry Applications

1.1 Synthesis of Quinazoline Derivatives

One of the primary applications of 4-(dimethylamino)but-2-ynoic acid hydrochloride is as a reactant in synthesizing quinazoline derivatives, which are important in developing anticancer drugs. For instance, it is utilized in the synthesis of afatinib, a drug used for treating non-small cell lung cancer (NSCLC) by inhibiting the epidermal growth factor receptor (EGFR) .

1.2 Development of EGFR Inhibitors

Research has shown that derivatives of this compound exhibit potent inhibitory activity against EGFR. These compounds have been tested in vitro and in vivo, demonstrating significant efficacy in tumor regression models. For example, studies indicated that certain compounds derived from this acid displayed dose-dependent efficacy in xenograft models, with some achieving nearly complete tumor regression at optimal doses .

Case Studies

2.1 Efficacy in Cancer Models

A notable study involved the use of this compound derivatives in mouse xenograft models. In this study, compounds were administered orally to mice with implanted H1975 tumor cells. Results showed that these compounds significantly inhibited tumor growth compared to controls, with one compound demonstrating a tumor growth inhibition rate of 38% relative to untreated controls .

2.2 Pharmacokinetic Profiles

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. For instance, after dosing at 50 mg/kg, plasma concentrations remained above the IC50 values for extended periods, indicating favorable pharmacokinetic profiles that support their potential as therapeutic agents .

作用机制

The mechanism of action of 4-(Dimethylamino)but-2-ynoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in the compound’s reactivity and its ability to interact with biological molecules. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied.

相似化合物的比较

Table 1: Structural and Functional Comparisons

Reactivity and Stability

- Triple Bond Reactivity: The alkynyl group in this compound is highly reactive, enabling click chemistry (e.g., Huisgen cycloaddition) or metal-catalyzed coupling reactions. This contrasts with the saturated 4-(dimethylamino)butanoic acid hydrochloride, which lacks such reactivity .

- Acid-Base Properties: The dimethylamino group (pKa ~8-10) acts as a weak base, while the carboxylic acid (pKa ~2-4) contributes acidity. The hydrochloride salt enhances water solubility compared to neutral analogs like methyl esters .

- Thermal Stability: Heating decomposes the compound into toxic NOx vapors, a hazard shared with other dimethylamino derivatives (e.g., 4-dimethylaminobut-2-ynyl acetate) .

生物活性

4-(Dimethylamino)but-2-ynoic acid hydrochloride, often referred to in research as a derivative of but-2-ynoic acid, is an organic compound with significant implications in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(dimethylamino)but-2-ynoic acid is , featuring a dimethylamino group attached to a but-2-ynoic acid backbone. This unique structure allows for diverse chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 115.16 g/mol |

| CAS Number | [848133-35-7] |

| Purity | ≥95% |

Research indicates that 4-(dimethylamino)but-2-ynoic acid acts primarily as a dual irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR is critical in cancer biology due to its role in cell proliferation and survival pathways. The compound’s mechanism involves covalent bonding with specific amino acids in the receptor, thereby inhibiting its activity and potentially leading to reduced tumor growth.

Antitumor Properties

- EGFR Inhibition : The compound has been shown to effectively inhibit EGFR signaling pathways, which are often upregulated in various cancers. Studies have demonstrated that treatment with 4-(dimethylamino)but-2-ynoic acid resulted in decreased cell viability in EGFR-dependent cancer cell lines .

- Case Study - A431 Cells : In experiments involving A431 human epidermoid carcinoma cells, the compound exhibited significant antitumor activity by impairing EGFR-mediated signaling pathways. The results indicated that concentrations in the nanomolar range effectively inhibited cell proliferation .

Other Biological Activities

Beyond its role in cancer therapy, 4-(dimethylamino)but-2-ynoic acid has shown potential in various other biological contexts:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially aiding in conditions like neurodegeneration due to its ability to modulate neurotransmitter systems.

- Antimicrobial Activity : Some research indicates that derivatives of this compound may exhibit antimicrobial properties, although further studies are required to confirm these findings .

Comparative Analysis with Similar Compounds

The structural uniqueness of 4-(dimethylamino)but-2-ynoic acid distinguishes it from related compounds. Below is a comparison table highlighting similar compounds and their respective biological activities.

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 4-(Dimethylamino)but-2-enolic acid | 848133-35-7 | EGFR inhibitor |

| 4-(Methylamino)but-2-ynoic acid | 1823915-94-1 | Moderate activity against certain enzymes |

| N,N-Dimethylglycine hydrochloride | 2491-06-7 | Neuroprotective effects |

Synthesis and Purification

The synthesis of 4-(dimethylamino)but-2-ynoic acid typically involves the reaction of dimethylamine with crotonic acid under controlled conditions. Common purification methods include recrystallization or chromatography to achieve high purity levels suitable for biological testing .

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(Dimethylamino)but-2-ynoic acid hydrochloride with high purity?

- Methodological Answer : Synthesis optimization typically involves iterative design of experiments (DoE) to assess variables like reaction temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can identify critical parameters affecting yield and purity . Purification may require recrystallization using solvent systems with controlled pH to stabilize the hydrochloride salt. Analytical validation via NMR and HPLC (with ion-pairing reagents for charged species) ensures purity >95% .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, though hydrochloride salts often require low-temperature data collection to mitigate hygroscopicity .

- Computational modeling : Density functional theory (DFT) calculations predict molecular electrostatic potentials and reactive sites, aiding in understanding its behavior in aqueous solutions .

- Spectroscopy : FT-IR confirms functional groups (e.g., carboxylic acid and dimethylamino), while UV-Vis assesses conjugation effects in the butynoic backbone .

Q. What solvent systems are compatible with this compound for stability studies?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may accelerate degradation. Stability protocols should include:

- Accelerated degradation studies : Expose the compound to varying pH (1–13) and temperatures (25–60°C) to identify decomposition pathways .

- HPLC-MS monitoring : Detect hydrolysis products (e.g., free carboxylic acid or dimethylamine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. Systematic approaches include:

- Dynamic vapor sorption (DVS) : Quantify hygroscopicity under controlled humidity .

- High-throughput solubility screening : Use automated platforms with diverse solvents (e.g., ethanol-water gradients) to map phase boundaries .

- Cross-validation : Compare data from orthogonal techniques (e.g., gravimetric analysis vs. nephelometry) .

Q. What strategies optimize the compound’s reactivity in peptide coupling or organocatalytic applications?

- Methodological Answer :

- Activation protocols : Pre-activate the carboxylic acid with HATU or DCC in the presence of N-hydroxysuccinimide to enhance acylation efficiency .

- Computational reaction profiling : Use quantum chemical calculations (e.g., transition-state analysis) to predict regioselectivity in alkyne-based reactions .

- In situ monitoring : Employ real-time IR or Raman spectroscopy to track intermediate formation during catalysis .

Q. How do researchers design experiments to investigate the compound’s role in modulating biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity and thermodynamics. Include controls for non-specific binding (e.g., bovine serum albumin) .

- Molecular docking : Align the compound’s structure with protein active sites (e.g., using AutoDock Vina) to prioritize in vitro validation .

- Metabolic stability tests : Incubate with liver microsomes and analyze via LC-MS/MS to assess pharmacokinetic potential .

Q. What advanced techniques validate the compound’s stability under oxidative or photolytic stress?

- Methodological Answer :

- Forced degradation : Expose to UV light (ICH Q1B guidelines) or reactive oxygen species (e.g., H₂O₂/Fe²⁺) and monitor degradation kinetics .

- EPR spectroscopy : Detect free radicals formed during photolysis .

- Mass spectral networking : Use GNPS or similar platforms to identify degradation products and propose pathways .

Data Contradiction and Reproducibility Analysis

Q. How should researchers address inconsistencies in reported synthetic yields across studies?

- Methodological Answer :

- Meta-analysis : Aggregate literature data (e.g., Web of Science, Reaxys) to identify outlier conditions (e.g., solvent purity, catalyst aging) .

- Reproducibility audits : Replicate key studies while strictly controlling variables (e.g., moisture levels, inert atmosphere).

- Error source mapping : Use Ishikawa diagrams to categorize potential contributors (e.g., analytical calibration drift, side reactions) .

Q. What statistical frameworks are recommended for analyzing dose-response or structure-activity relationship (SAR) data involving this compound?

- Methodological Answer :

- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC₅₀ values .

- Multivariate analysis : Apply principal component analysis (PCA) or partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, dipole moment) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。